Bis(phenylsulfanyl)amine

Description

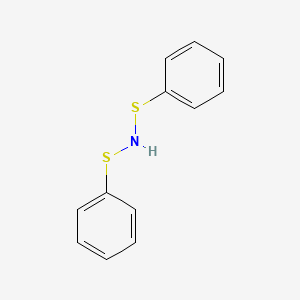

Structure

2D Structure

3D Structure

Properties

CAS No. |

24364-84-9 |

|---|---|

Molecular Formula |

C12H11NS2 |

Molecular Weight |

233.4 g/mol |

IUPAC Name |

(phenylsulfanylamino)sulfanylbenzene |

InChI |

InChI=1S/C12H11NS2/c1-3-7-11(8-4-1)14-13-15-12-9-5-2-6-10-12/h1-10,13H |

InChI Key |

ZIWJEZZPGKCFKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SNSC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Bis Phenylsulfanyl Amine and Its Direct Derivatives

Design and Development of Synthetic Routes

The construction of the bis(phenylsulfanyl)amine scaffold fundamentally relies on the formation of two sulfur-nitrogen bonds. The strategies to achieve this can be broadly categorized into multistep sequences and methods for creating related imine structures.

Multistep strategies for synthesizing sulfenamides, the structural class to which this compound belongs, often involve the sequential formation of S-N bonds. A common and well-established method for creating a single S-N bond is the reaction of a sulfenyl chloride with a primary or secondary amine. wikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution where the amine attacks the electrophilic sulfur atom of the sulfenyl chloride. wikipedia.org

To construct a this compound, one could envision a two-step process starting from ammonia (B1221849) or a primary amine. The initial reaction with one equivalent of a phenylsulfenyl halide (e.g., phenylsulfenyl chloride, PhSCl) would yield a primary sulfenamide (B3320178) (PhSNHR). A subsequent, second S-N bond formation with another equivalent of phenylsulfenyl chloride would, in principle, afford the desired this compound. However, the reactivity of the intermediate sulfenamide and potential side reactions, such as disulfide formation, must be carefully managed.

An alternative multistep approach involves the oxidative coupling of thiols and amines. Recent advancements have demonstrated that various catalysts can promote the direct formation of S-N bonds from readily available thiophenols and amines. rsc.orgresearchgate.net For instance, copper-catalyzed systems have been shown to be effective for the synthesis of sulfenamides from thiophenol derivatives and both aromatic and aliphatic amines. researchgate.net The proposed mechanism often involves the initial formation of a copper-thiolate species, which then reacts with the amine. To form a this compound, this could conceptually be a reaction between a primary sulfenamide and a thiol under oxidative conditions.

A summary of general synthetic approaches to sulfenamides is presented in the table below.

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| Sulfenyl Chloride + Amine | Base, Organic Solvent | Sulfenamide | wikipedia.org |

| Thiol + Amine | Oxidizing Agent (e.g., I2, DIB), Catalyst (e.g., CuI) | Sulfenamide | rsc.orgresearchgate.net |

| Disulfide + Amine | Ag+ | Sulfenamide | wikipedia.org |

| Thiol + N-chloro amide | Base | Sulfenamide | rsc.org |

The formation of imines derived from this compound, known as bis(phenylsulfanyl) imines or N-sulfenylimines, is a key transformation for introducing further diversity. These compounds contain the R-C=N-S-R' functionality. The synthesis of N-sulfenylimines can be achieved through the condensation of a primary sulfenamide with an aldehyde or ketone.

A proposed mechanism for the formation of N-sulfenylimines involves the reaction of amines and thiols to first generate a sulfenamide intermediate, which then condenses with a carbonyl compound. researchgate.net This condensation is analogous to traditional imine formation but with a sulfenamide acting as the nitrogen nucleophile.

Furthermore, the synthesis of chiral sulfenimines has been accomplished by treating a thiol with N-chlorosuccinimide (NCS) in the presence of ammonia, followed by the addition of an aldehyde. tandfonline.com This approach generates the sulfenamide in situ, which then undergoes condensation.

Incorporation of Bis(phenylsulfanyl) Moieties via Functional Group Introduction

An alternative to building the this compound core from the ground up is to introduce the phenylsulfanyl groups onto a pre-existing nitrogen-containing molecule. This can be achieved through functional group interconversion.

One prominent method is the nucleophilic aromatic substitution (SNAr) reaction. For example, anilines with suitable leaving groups on the aromatic ring can react with thiophenolates. The synthesis of 2-nitro-5-(phenylthio)-anilines has been reported by reacting 5-chloro-2-nitroanilines with thiophenols in the presence of a base. This demonstrates the formation of a C-S bond adjacent to an amino group. While this yields a (phenylthio)aniline rather than a this compound, it illustrates a key strategy for incorporating phenylsulfanyl moieties into amine-containing aromatic systems.

Another approach involves the α-sulfenylation of amines. Secondary amines can react with thiosalicylaldehydes in the presence of an acid catalyst to produce ring-fused N,S-acetals in a redox-neutral manner. acs.org This reaction results in the formation of a new C-S bond at the α-position to the nitrogen atom.

Asymmetric Synthesis and Stereochemical Control in this compound Derivatives

The sulfur-nitrogen bond in sulfenamides can be a source of chirality, leading to the existence of stereoisomers. The development of asymmetric methods to control the stereochemistry of these compounds is an active area of research, particularly for the synthesis of chiral sulfinamides and sulfilimines, which are oxidized derivatives.

Chiral induction in the synthesis of sulfenamide derivatives often relies on the use of chiral auxiliaries or chiral catalysts. A common strategy involves using a chiral amine or a chiral thiol as a starting material. For instance, sulfenamides derived from camphor (B46023) have been used as "masked" chiral amines. tandfonline.com Asymmetric addition of organometallic reagents to sulfenimines derived from camphor has been shown to produce chiral sulfenamides with diastereoselectivity. tandfonline.com

Another approach is the use of chiral Brønsted acids as catalysts. The asymmetric oxidation of N-acyl sulfenamides to chiral N-acyl sulfinamides has been achieved using hydrogen peroxide as the oxidant in the presence of a chiral phosphoric acid catalyst. nih.gov The hydrogen bonding between the N-H bond of the sulfenamide and the chiral catalyst is crucial for the enantioselectivity. nih.gov

Significant progress has been made in the development of enantioselective methods for the synthesis of chiral sulfur-nitrogen compounds, particularly sulfilimines and sulfinamidines.

Catalytic asymmetric synthesis of chiral sulfilimines has been achieved through the enantioselective S-alkylation of sulfenamides. rsc.orgnih.govacs.org Rhodium catalysts with chiral ligands have been successfully employed for the coupling of sulfenamides with diazo compounds, affording chiral sulfilimines with high yields and enantiomeric ratios. nih.govacs.org More recently, a transition-metal-free approach using chiral pentanidium catalysts has also been developed for the enantioselective sulfur alkylation of sulfenamides. nih.gov

The enantioselective synthesis of sulfinamidines has been reported via the electrophilic amination of sulfenamides using an enantiopure N-H oxaziridine. nih.gov This method provides access to configurationally stable, enantiomerically enriched primary sulfinamidines. nih.gov

A summary of recent advances in the asymmetric synthesis of related chiral sulfur-nitrogen compounds is provided below.

| Reaction Type | Substrates | Catalyst/Reagent | Product | Key Feature | Reference(s) |

| Asymmetric S-Arylation | Sulfenamides + Cyclic Diaryliodonium Salts | Cu/Anionic Stereogenic-at-Co(III) Complex | Axially Chiral Sulfilimines | High enantioselectivity and diastereoselectivity | bohrium.com |

| Asymmetric Oxidation | N-Acyl Sulfenamide | Chiral Phosphoric Acid / H₂O₂ | Chiral N-Acyl Sulfinamide | High yields and enantioselectivities | nih.gov |

| Asymmetric S-Alkylation | Sulfenamides + Diazo Compounds | Chiral Rhodium Catalyst | Chiral Sulfilimines | High yields and enantiomeric ratios | nih.govacs.org |

| Asymmetric S-Alkylation | Sulfenamides + Alkyl Halides | Chiral Pentanidium Catalyst | Chiral Sulfilimines | Transition-metal-free, high enantioselectivity | nih.gov |

| Asymmetric Amination | Sulfenamides | Enantiopure N-H Oxaziridine | Chiral Sulfinamidines | First enantioselective synthesis of sulfinamidines | nih.gov |

Reaction Mechanisms and Reactivity Profiles of Bis Phenylsulfanyl Amine and Its Analogs

Nucleophilic Reactivity of the Amine/Imine Moiety

The nitrogen atom in bis(phenylsulfanyl)amine and its imine analogs possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity drives its participation in a variety of chemical reactions, including additions to electrophilic centers and reduction processes.

The imine functional group in analogs such as N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine can readily undergo nucleophilic addition reactions. smolecule.com A range of nucleophiles can attack the electrophilic carbon of the C=N double bond, leading to the formation of new carbon-nucleophile bonds and ultimately, upon workup, to substituted amines. smolecule.com This reactivity is a cornerstone of imine chemistry, allowing for the construction of more complex molecular architectures.

In a related context, the carbanion derived from bis(phenylsulfonyl)methane (B177063), a structural analog where the sulfur is in a higher oxidation state, demonstrates nucleophilic addition to α,β-unsaturated carbonyl compounds in what is known as a Michael addition. This highlights the capacity of related structures to act as potent nucleophiles. Furthermore, 1,2-bis(phenylsulfonyl)-1H-indole, another analog, undergoes nucleophilic attack at the C-3 position with organocuprates, showcasing the ability of the core structure to facilitate additions to electron-deficient systems. arkat-usa.org These reactions often proceed via an addition-elimination mechanism. arkat-usa.org

The table below summarizes the types of addition reactions observed for this compound analogs.

| Reactant Analog | Electrophile | Product Type | Citation |

| N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine | Various nucleophiles | Substituted amines | smolecule.com |

| Bis(phenylsulfonyl)methane (carbanion) | α,β-Unsaturated carbonyls | Michael adducts | |

| 1,2-Bis(phenylsulfonyl)-1H-indole | Organocuprates | 3-Substituted 2-(phenylsulfonyl)-1H-indoles | arkat-usa.org |

| Fluorobis(phenylsulfonyl)methane (B1258845) | N-Boc α-amido sulfone | Enantiomerically enriched N-Boc α-fluorobisphenylsulfonyl amines | bohrium.com |

The imine functionality present in analogs of this compound is susceptible to reduction. smolecule.com Standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can be employed to convert the imine into the corresponding amine. smolecule.com This transformation is a fundamental process in organic synthesis, providing a route to saturated amine derivatives.

Similarly, the sulfonyl groups in bis(phenylsulfonyl)methane can be reduced to the corresponding sulfides. The choice of reducing agent is critical and can influence the final product. For instance, the reductive desulfonylation of enantiomerically enriched N-Boc α-fluorobisphenylsulfonyl amines has been achieved using magnesium in methanol (B129727) or sodium amalgam. bohrium.com This step is crucial for obtaining monofluoromethylated amines while preserving the stereochemical integrity of the molecule. bohrium.com

Role of the Phenylsulfanyl Groups in Directing Chemical Transformations

The phenylsulfanyl groups in this compound are not merely passive substituents. Their electronic properties and the reactivity of the sulfur atoms play a significant role in directing the course of chemical reactions, enabling transformations such as sulfenylation and conjugate additions.

This compound and its derivatives can act as sulfenylating agents, transferring a phenylsulfanyl group to a nucleophilic substrate. This reactivity is particularly useful in the synthesis of various organosulfur compounds. For example, the direct C–H sulfenylation of purines and deazapurines has been achieved using aryl disulfides in the presence of a copper(I) catalyst, leading to the formation of arylsulfanyl derivatives. rsc.org In some cases, bis(phenylsulfanyl) derivatives can be observed as byproducts. rsc.org

N-(Phenylthio)phthalimide and N-(phenylthio)succinimide are effective electrophilic sulfenylating reagents used in a variety of transformations. beilstein-journals.orgnih.gov These include the sulfenylation of aldehydes, ketones, and indoles, often catalyzed by organocatalysts or Lewis acids. beilstein-journals.orgnih.gov The reactions can proceed through the activation of the sulfur electrophile to generate a reactive intermediate that is then attacked by the nucleophile. beilstein-journals.org

The following table presents examples of sulfenylation reactions involving related reagents.

| Sulfenylating Reagent/Precursor | Substrate | Catalyst/Conditions | Product | Citation |

| Diphenyl disulfide | 6-Phenyl-7-deazapurine | Copper(I) catalyst | 7-(Phenylsulfanyl)-6-phenyl-7-deazapurine | rsc.org |

| N-(Phenylthio)phthalimide | Aldehydes/Ketones | Pyrrolidine trifluoromethanesulfonamide | α-Sulfenylated aldehydes/ketones | beilstein-journals.org |

| N-(Phenylthio)succinimide | Indoles | Trifluoroacetic acid (TFA) | 2-Thioindoles | beilstein-journals.org |

| Phenylsulfonhydrazine | Imidazoheterocycles | Water, catalyst-free | Sulfenylated imidazoheterocycles | researchgate.net |

The phenylsulfanyl groups can influence the reactivity of adjacent double bonds, making them susceptible to conjugate addition reactions. In analogs like 2,3-bis(phenylsulfonyl)-1,3-butadiene (B14421616), the electron-withdrawing nature of the phenylsulfonyl groups activates the diene system towards nucleophilic attack. acs.orgacs.org This diene can participate in Michael additions with various nucleophiles, including malonate anions. acs.org

The reaction of bis(phenylsulfonyl)methane with enals can also proceed via a conjugate addition pathway, catalyzed by organocatalysts to achieve high enantioselectivity. researchgate.net This methodology is a powerful tool for the asymmetric synthesis of functionalized molecules. researchgate.net A domino conjugate addition/polar Truce–Smiles rearrangement process has been reported for sulfonyl(acryl)imides, where bis(phenylsulfonyl)methane can act as the nucleophile. acs.org

Intramolecular Cyclization and Annulation Processes

The strategic placement of the amine/imine and phenylsulfanyl groups can facilitate intramolecular reactions, leading to the formation of cyclic and polycyclic systems. These cyclization and annulation processes are valuable for the synthesis of complex molecular scaffolds.

In certain o-bis(phenylsulfonyl)benzene derivatives, intramolecular homolytic arylation can occur, leading to the formation of dibenzothiophene (B1670422) derivatives. psu.edu This process competes with other reaction pathways and is influenced by the substrate structure and reaction conditions. psu.edu

Analogs such as 2,3-bis(phenylsulfonyl)-1,3-butadiene can undergo intramolecular nucleophilic attack to form dihydropyrrolidines. vulcanchem.com Furthermore, the reaction of this diene with allyl-substituted 1,3-dicarbonyl compounds can lead to a tandem Michael addition followed by an intramolecular [2 + 2]-cycloaddition to produce fused cyclopentenes. acs.org

The table below provides examples of intramolecular cyclization and annulation reactions.

| Reactant Analog | Reaction Type | Product | Citation |

| o-Bis(phenylsulfonyl)benzene derivatives | Intramolecular homolytic arylation | Dibenzothiophene derivatives | psu.edu |

| 2,3-Bis(phenylsulfonyl)-1,3-butadiene | Intramolecular nucleophilic attack | Dihydropyrrolidines | vulcanchem.com |

| 2,3-Bis(phenylsulfonyl)-1,3-butadiene and allyl-substituted 1,3-dicarbonyls | Tandem Michael addition/[2+2]-cycloaddition | Fused cyclopentenes | acs.org |

Formation of Azapolycyclic Ring Systems

There is no available research that describes the use of this compound as a building block for the synthesis of azapolycyclic ring systems.

In contrast, its sulfonyl analog, 2,3-bis(phenylsulfonyl)-1,3-butadiene , is a well-documented reagent for constructing such complex scaffolds. researchgate.netemory.edu It readily engages in reactions like Michael additions with primary amines, which lead to the formation of dihydropyrrolidines. researchgate.net Further reactions with imines can produce tetrahydropyridines, and interactions with oximes yield 7-oxa-1-azanorbornanes. researchgate.netiupac.org These transformations highlight the utility of the bis(phenylsulfonyl) diene system in generating diverse nitrogen-containing polycycles, a role not documented for this compound.

Cascade and Domino Reaction Sequences

Similarly, no studies were found that feature this compound in cascade or domino reactions. These reactions, where multiple bonds are formed in a single sequence without isolating intermediates, are a cornerstone of modern synthetic efficiency. iupac.org

The literature does, however, provide examples of related sulfonyl compounds in such sequences. For instance, a one-pot domino reaction has been developed for the synthesis of 1,4-bis(phenylsulfonyl)-1H-pyrazol-5-amine derivatives. researchgate.net This process efficiently forms both C-S and C-N bonds from benzoylacetonitrile (B15868) and phenylsulfonhydrazine. researchgate.net Furthermore, the tandem Michael addition/dipolar cycloaddition cascade of 2,3-bis(phenylsulfonyl)-1,3-butadiene is a noted strategy for producing functionalized azaspiro[5.5]undecane scaffolds, which are precursors to various alkaloids. iupac.org

The table below summarizes the compounds for which relevant reactivity in these areas has been documented, underscoring the absence of data for this compound.

Coordination Chemistry and Metal Complexation of Bis Phenylsulfanyl Amine Derivatives

Design and Synthesis of Bis(phenylsulfanyl)-Containing Ligands

The versatility of the bis(phenylsulfanyl)amine scaffold allows for the design of a multitude of ligands with tailored electronic and steric properties. By modifying the core structure, researchers can fine-tune the coordination environment around a metal center, influencing the resulting complex's geometry, stability, and reactivity.

Schiff Base Ligands Incorporating Bis(phenylsulfanyl) Moieties

Schiff base condensation is a powerful and straightforward method for synthesizing multidentate ligands. This reaction typically involves the condensation of a primary amine with an aldehyde or ketone. In the context of this compound derivatives, Schiff base ligands are often prepared by reacting a suitable diamine containing phenylsulfanyl groups with an appropriate aldehyde or ketone.

For instance, Schiff base ligands can be synthesized through the condensation of o-aminothiophenol derivatives with aldehydes or ketones. analis.com.mybibliomed.org These reactions result in ligands that possess both the soft sulfur donors of the phenylsulfanyl groups and the hard nitrogen donors of the imine and amine functionalities. This combination of donor atoms makes them excellent candidates for coordinating with a variety of transition metals.

A general synthetic route involves the reaction of a bis(o-aminophenyl)disulfide derivative with an aldehyde or ketone, often in a 1:2 molar ratio, to yield a Schiff base ligand. ekb.eg The resulting ligands can then be used to form complexes with various metal ions. For example, the reaction of 1,2-bis(o-aminophenyl)disulfide propane (B168953) or 1,2-bis(o-aminophenyl)disulfide butane (B89635) with metal chlorides of cobalt(II), nickel(II), and copper(II) in a 1:1 molar ratio yields the corresponding metal complexes. ekb.eg

Another approach involves the synthesis of Schiff bases from 5-azophenylsalicylaldehyde and diamines containing phenylthio linkers, such as 1,2-di[N-2-phenylthio-5-azophenylsalicylidene]ethane. scielo.org.za These ligands have been shown to coordinate to Ni(II) and Co(II) ions, forming octahedral complexes. scielo.org.za

Other Donor Ligand Systems

Beyond Schiff bases, other ligand systems incorporating the bis(phenylsulfanyl) moiety have been developed. These include ligands where the amine nitrogen is part of a larger, often polydentate, framework. For example, ligands can be designed where the phenylsulfanyl groups are appended to a bis(2-picolyl)amine (bpa) backbone. rsc.org The synthesis of such ligands allows for the introduction of additional donor atoms and steric bulk, further influencing the coordination properties.

Furthermore, organolithium compounds derived from α-substituted bis(phenylsulfanyl)methanes can serve as precursors for more complex ligand architectures. thieme-connect.de These reactive intermediates can be functionalized to introduce a variety of donor groups.

Metal Complex Formation and Characterization

The rich coordination chemistry of this compound-derived ligands stems from their ability to form stable complexes with a wide range of metal ions. The characterization of these complexes provides crucial insights into their structure, bonding, and potential applications.

Complexation with Transition Metals (e.g., Copper(I), Zinc(II))

This compound derivatives readily form complexes with transition metals like copper(I) and zinc(II). The nature of the resulting complexes, including their stoichiometry and geometry, is highly dependent on the specific ligand and the metal ion.

Copper(I) Complexes: Copper(I) complexes of ligands derived from this compound have been synthesized and structurally characterized. For instance, the tripodal tetradentate ligand (2-aminoethyl)bis(2-pyridylmethyl)amine (uns-penp) forms copper(I) complexes that have been studied for their reactivity with dioxygen. rsc.org The coordination environment around the Cu(I) center in such complexes is often tetrahedral, influenced by the steric and electronic properties of the ligands. mdpi.com

Zinc(II) Complexes: Zinc(II) also forms stable complexes with this compound-based ligands. The coordination of Zn(II) to N-based polydentate ligands, including those with imine or amine functionalities, has been investigated using various spectroscopic techniques. mdpi.com The formation of Zn(II) complexes with ligands derived from aminoquinoline has also been reported, with the resulting complexes showing enhanced biological activity compared to the free ligand. nih.gov

The complexation of Co(II), Ni(II), and Cu(II) with bis(o-aminophenyl)disulfide alkane ligands has been shown to result in complexes with a 1:1 metal-to-ligand stoichiometry. ekb.eg While the Co(II) and Cu(II) complexes typically exhibit a tetrahedral geometry, the Ni(II) complexes often adopt a square planar arrangement. ekb.eg

Synthesis of Organometallic Derivatives (e.g., Stannylene Complexes)

The versatility of this compound ligands extends to the stabilization of low-valent main group elements, leading to the formation of novel organometallic derivatives. A notable example is the synthesis of N-heterocyclic carbene (NHC) stabilized bis(phenylsulfanyl)stannylene. d-nb.inforesearchgate.net

The synthesis of IDipp·Sn(SPh)2 (where IDipp = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) has been achieved through several routes. d-nb.info One method involves the reaction of two equivalents of ((CH3)3Si)2C(C6H5)SLi·3THF with SnCl2·IDipp, which leads to the fragmentation of the organolithium component and formation of the desired stannylene. d-nb.info A more direct approach utilizes the reaction of Ph-SSi(CH3)3 with an NHC-stabilized tin(II) chloride. d-nb.info Interestingly, the use of Ph-SLi as the phenylsulfanyl transfer reagent can lead to disproportionation of the Sn(II) species to a Sn(IV) derivative. d-nb.info

The carbene donor in these stannylene adducts can be displaced. For example, the formal addition of HCl to IDipp·Sn(SPh)2 results in the formation of the ionic stannylene adduct [IDippH]+[SnCl(SPh)2]−. d-nb.inforesearchgate.net

Structural Elucidation of Coordination Compounds

For the NHC-stabilized bis(phenylsulfanyl)stannylene, IDipp·Sn(SPh)2, SCXRD analysis revealed a trigonal pyramidal geometry at the tin center, which is indicative of the presence of a stereochemically active lone pair of electrons. d-nb.info The angular sums at the tin atom in both the neutral stannylene and its ionic derivative are significantly less than 360°, confirming this geometry. d-nb.info

In the case of transition metal complexes, SCXRD is crucial for determining the coordination number and geometry of the metal center. For example, the solid-state structure of a heteroleptic Cu(I) complex with a bipyridine-based ligand showed a distorted tetrahedral coordination geometry around the copper ion. mdpi.com Similarly, the crystal structure of the lithium salt of 2-(phenylsulfanyl)anilide reveals a dimeric structure in the solid state, with a central planar Li2N2 ring. researchgate.net

Spectroscopic techniques such as FT-IR, NMR, and UV-Vis are also vital for characterizing these compounds. analis.com.myekb.egscielo.org.zamdpi.commdpi.comnih.govnih.govscirp.orgmdpi.come3s-conferences.orgnih.gov For instance, in Schiff base complexes, the shift in the C=N stretching frequency in the IR spectrum upon coordination to a metal ion provides evidence of complex formation. analis.com.my NMR spectroscopy is particularly useful for studying the solution-state structure and dynamics of diamagnetic complexes. mdpi.commdpi.com

Table of Research Findings on this compound Metal Complexes

| Metal Ion | Ligand Type | Coordination Geometry | Key Findings |

|---|---|---|---|

| Sn(II) | This compound + NHC | Trigonal Pyramidal | Formation of a stable stannylene adduct; lone pair is stereochemically active. d-nb.info |

| Cu(I) | Bipyridine derivative | Distorted Tetrahedral | Steric and electronic properties of the ligand influence the geometry. mdpi.com |

| Zn(II) | N-polydentate Schiff Base | Varies | Complexation confirmed by NMR shifts; complexes show enhanced biological activity. mdpi.comnih.gov |

| Co(II) | Bis(o-aminophenyl)disulfide alkane | Tetrahedral | Forms 1:1 metal-to-ligand complexes. ekb.eg |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1,2-Bis(o-aminophenyl)disulfide propane |

| 1,2-Bis(o-aminophenyl)disulfide butane |

| 1,2-di[N-2-phenylthio-5-azophenylsalicylidene]ethane |

| 1,3-di[N-2-phenylthio-5-azophenylsalicylidene]propane |

| 1,4-di[N-2-phenylthio-5-azophenylsalicylidene]butane |

| (2-aminoethyl)bis(2-pyridylmethyl)amine |

| IDipp·Sn(SPh)2 |

| [IDippH]+[SnCl(SPh)2]− |

| 2-(phenylsulfanyl)anilide |

| Cobalt(II) |

| Nickel(II) |

| Copper(I) |

| Zinc(II) |

| Tin(II) |

| Tin(IV) |

| Lithium |

| o-aminothiophenol |

| 5-azophenylsalicylaldehyde |

| bis(2-picolyl)amine |

| α-substituted bis(phenylsulfanyl)methanes |

| 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene |

| ((CH3)3Si)2C(C6H5)SLi·3THF |

| SnCl2·IDipp |

| Ph-SSi(CH3)3 |

| Ph-SLi |

Single-Crystal X-ray Diffraction Analyses

No specific single-crystal X-ray diffraction data for metal complexes of this compound or its simple derivatives were found in the comprehensive search of chemical databases. While crystal structures for complexes of related ligands, such as the lithium complex of 2-(phenylsulfanyl)anilide, are available, these compounds have a different atomic connectivity and are not direct derivatives of this compound. researchgate.netiucr.orgiucr.org

Advanced Spectroscopic Characterization (e.g., NMR, FT-IR, UV-Vis for coordination studies)

Detailed spectroscopic analyses (NMR, FT-IR, UV-Vis) focused on the coordination of this compound to metal centers are not present in the available literature. Spectroscopic data exists for numerous other amine, thioether, or mixed-donor ligands, but this information cannot be accurately extrapolated to the specific electronic and steric environment of this compound. nih.govacs.orgnih.govmdpi.commdpi.com

Catalytic Roles of Metal-Bis(phenylsulfanyl)amine Complexes

Applications in Homogeneous Catalysis

There is no available research detailing the application of metal complexes formed with this compound as catalysts in homogeneous catalysis. While the broader field of homogeneous catalysis extensively utilizes amine, phosphine, and thioether ligands, specific examples involving this compound are absent from the literature reviewed. google.comecampus.comgoogle.com

Investigation of Catalytic Cycles and Mechanisms

Consequently, without any reported catalytic applications, there are no investigations into the catalytic cycles or mechanisms for metal-bis(phenylsulfanyl)amine complexes. Mechanistic studies have been performed on catalytically active complexes containing related functionalities, such as sulfone-bridged bismine reagents or amine bis(phenolate) ligands, but these are not relevant to the target compound. researchgate.netrsc.orgacs.org

Advanced Applications of Bis Phenylsulfanyl Amine in Chemical Synthesis

Utilization as Building Blocks in Organic Synthesis

The structural framework of bis(phenylsulfanyl)amine and its derivatives serves as a valuable starting point for constructing more elaborate chemical structures. The labile N-S bonds and the presence of the phenylthio moieties allow for a range of chemical transformations.

Precursors for Complex Molecular Architectures

Compounds containing the bis(phenylsulfanyl) or related bis(phenylsulfonyl) motifs are instrumental in synthesizing complex heterocyclic and polycyclic systems. Their ability to act as synthons in annulation and coupling reactions makes them key precursors for intricate molecular designs.

One notable application is in the formation of nitrogen heterocycles. For instance, the reaction of 2,3-bis(phenylsulfonyl)-1,3-butadiene (B14421616) with primary amines proceeds via a conjugate addition followed by a 5-endo-trig cyclization to produce highly functionalized pyrrolidines. acs.orgresearchgate.net These pyrrolidines can be further transformed into pyrroles, which are core structures in many biologically active molecules. researchgate.net Similarly, a one-pot domino reaction using phenylsulfonhydrazine can yield complex 1,4-bis(phenylsulfonyl)-1H-pyrazol-5-amine derivatives. researchgate.net

The introduction of the bis(phenylthio) functionality into a molecule can also be achieved through rhodium-catalyzed denitrogenative thioacetalization. The reaction of N-sulfonyl-1,2,3-triazoles with diphenyl disulfide produces intermediates that, upon reduction, yield complex molecules like 2-phenyl-2,2-bis(phenylthio)-N-tosylethanamine, a structure bearing multiple stereocenters and functional groups. rsc.org Furthermore, the oxidation of benzenesulphenanilide has been shown to produce N,N-bis(phenylthio)aniline, demonstrating the formation of the core bis(phenylthio)amine structure within a pathway to more complex di-imine products. psu.edu These examples underscore the role of this class of compounds as foundational units for building sophisticated molecular frameworks.

| Precursor Compound | Reaction Type | Resulting Complex Architecture |

| 2,3-Bis(phenylsulfonyl)-1,3-butadiene | [4+1] Annulation with amines | Highly functionalized pyrrolidines acs.org |

| Phenylsulfonhydrazine | One-pot domino reaction | 1,4-Bis(phenylsulfonyl)-1H-pyrazol-5-amines researchgate.net |

| N-Sulfonyl-1,2,3-triazole & Disulfide | Rh-catalyzed thioacetalization | 2,2-Bis(phenylthio)-N-tosylethanamines rsc.org |

| Benzenesulphenanilide | Oxidation | N,N-Bis(phenylthio)aniline psu.edu |

Synthesis of Polyfunctionalized Compounds

The reactivity of this compound and its analogs allows for the direct incorporation of multiple functional groups in a single synthetic operation. This is particularly evident in the synthesis of "densely functionalized" chiral pyrroles from vinyl sulfone-modified starting materials. acs.org The resulting molecules are decorated with various substituents, making them valuable for further chemical exploration.

The synthesis of 1,4-bis(phenylsulfonyl)-1H-pyrazol-5-amine derivatives is a prime example of creating polyfunctionalized compounds, where sulfonyl, amine, and pyrazole (B372694) moieties are assembled in a single process. researchgate.net Another powerful method involves the reaction of bis(sulfonyl)nitrobutadienes with primary amines, which leads to trisubstituted pyrroles bearing nitro and sulfonyl groups. researchgate.net These reactions highlight the efficiency of using bis(phenylthio)amine-related structures to generate molecular complexity and introduce a high density of functional groups that can serve as handles for subsequent derivatization.

Functional Group Introduction and Derivatization Strategies

Beyond serving as a structural core, this compound and its derivatives are employed to introduce specific functionalities, reactivity, and stereochemical control into molecules.

Introduction of Specific Reactivity or Stereochemistry

The phenylthio and phenylsulfonyl groups are pivotal in directing the stereochemical outcome of reactions. A prominent example is the use of bis(phenylsulfonyl)methane (B177063) in organocatalytic enantioselective Michael additions to α,β-unsaturated aldehydes. In the presence of chiral amine catalysts, this reaction yields adducts with excellent enantioselectivity, demonstrating the introduction of a new stereocenter with high control.

Similarly, the strategic placement of a phenylsulfanyl group enables stereospecific transformations. The (S)-Proline-catalyzed aldol (B89426) reaction of (phenylsulfanyl)cycloalkanecarbaldehydes facilitates a stereospecific resolution, leading to the synthesis of enantiomerically enriched spirocyclic tetrahydrofurans after a sequence of steps. researchgate.net Derivatives like fluorobis(phenylsulfonyl)methane (B1258845) have been developed for enantioselective monofluoromethylation reactions, allowing for the stereocontrolled introduction of the important fluoromethyl group. bohrium.compnas.orgpnas.org

| Reagent | Reaction Type | Stereochemical Outcome | Enantiomeric Excess (ee) |

| Bis(phenylsulfonyl)methane | Michael addition to α,β-unsaturated aldehydes | Chiral Michael adducts | Up to 99% ee |

| (Phenylsulfanyl)cycloalkanecarbaldehydes | Proline-catalyzed aldol reaction | Stereospecific resolution | High enantioselectivity researchgate.net |

| Fluorobis(phenylsulfonyl)methane | Allylic alkylation / Mitsunobu reaction | Enantioselective monofluoromethylation | Up to 98% ee pnas.orgpnas.org |

Bioisosteric Replacements in Molecular Design

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry. nih.govresearchgate.net It is used to enhance potency, selectivity, or pharmacokinetic profiles. researchgate.net The thioether linkage (-S-), as found in this compound, can be a bioisosteric replacement for a methylene (B1212753) (-CH2-) or ether (-O-) group, though it possesses a different bond angle and higher lipophilicity. acs.org

While direct studies on this compound as a bioisostere are limited, the principle is demonstrated by closely related structures in drug design. A key example is the antidepressant drug Vortioxetine, which is chemically identified as 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]-piperazine. rsc.org As a member of the bis-aryl-sulfanyl amine class, its efficacy relies on the precise three-dimensional arrangement of its aromatic rings linked by a sulfur atom, highlighting the successful application of a phenylsulfanyl-amine motif as a critical pharmacophore in a complex drug molecule. rsc.org This illustrates the potential of the structural elements within this compound to serve as bioisosteric components in the design of novel therapeutic agents.

Applications in Advanced Materials Development

The unique properties of organosulfur compounds are increasingly being harnessed for the development of advanced materials. While research on this compound itself in this area is nascent, related sulfonyl and thioether compounds show significant promise.

A structurally analogous compound, bis(vinylsulfonyl)methane, is a highly effective crosslinking agent used in polymer chemistry. It is employed to synthesize high-refractive-index poly(thioether sulfone)s, materials valuable in optical applications, and to create stable hydrogels for tissue engineering. Another related molecule, N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine, has been identified as having potential use in material science due to its inherent chemical stability and reactivity. smolecule.com Furthermore, the broader class of N-arylated amines, whose synthesis can involve phenylsulfanyl precursors, has found applications as materials for organic electronics. google.com These examples suggest that the combination of aromatic rings, sulfur atoms, and a central amine in this compound provides a structural motif with potential for the rational design of novel polymers and functional materials.

Theoretical and Computational Investigations of Bis Phenylsulfanyl Amine

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to elucidating the electronic characteristics and bonding nature of Bis(phenylsulfanyl)amine. These computational approaches provide a molecular-level understanding of its reactivity and stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations have been employed to determine the optimized molecular geometry, electronic properties, and local reactivity of molecules structurally related to this compound. researchgate.net For instance, calculations at the B3LYP/6-31G(d,p) level of theory are commonly used to obtain the ground-state molecular geometry. researchgate.net

Such calculations allow for the determination of key quantum chemical parameters that describe the molecule's behavior. nih.gov These parameters include the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the HOMO-LUMO energy gap (ΔE). The molecular electrostatic potential (MEP) can also be computed to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net For related amine structures, DFT has been used to confirm that calculated bond lengths and angles are in good agreement with experimental X-ray data. researchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated by DFT (Note: The following data is illustrative of typical DFT results for similar aromatic amine and sulfide compounds, as direct calculations for this compound are not publicly available.)

| Parameter | Description | Typical Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.0 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 3.0 to 5.0 eV |

| Chemical Potential (μ) | A measure of the escaping tendency of an electron from a stable system. | -3.0 to -4.5 eV |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | 1.5 to 2.5 eV |

| Global Electrophilicity (ω) | Index for the electrophilic character of a molecule. | 1.0 to 2.5 eV |

This table is generated based on typical values for related compounds found in computational chemistry literature.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species to explain chemical reactivity. wikipedia.orgsapub.org The distribution and energy of these orbitals are critical in predicting the outcome of chemical reactions. imperial.ac.uk

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atom of the amine group and the sulfur atoms of the phenylsulfanyl groups. This indicates that these sites are the most probable for electrophilic attack. Conversely, the LUMO is typically distributed over the phenyl rings, suggesting these are the likely sites for nucleophilic attack. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a significant parameter derived from FMO analysis. A small energy gap implies high chemical reactivity, greater polarizability, and lower kinetic stability. researchgate.net For a related compound, FMO analysis revealed an energy gap of 3.08 eV, indicating significant chemical reactivity and potential for biological activity. researchgate.net This analysis is crucial for understanding charge transfer within the molecule and its potential to engage in various chemical transformations. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net These simulations provide valuable insights into the conformational preferences and dynamic behavior of this compound in different environments.

The flexibility of this compound arises from the rotation around the C-S and C-N bonds. This flexibility allows the molecule to adopt various conformations, and MD simulations can be used to determine the most stable or preferred ones. figshare.com The simulations model the interactions between different parts of the molecule and with its surroundings (e.g., a solvent) to identify low-energy conformational states. mdpi.com

The amine and sulfur atoms in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This property allows the molecule to act as a ligand in coordination chemistry. MD simulations can be used to study the dynamics of the interaction between this compound and various metal centers. emory.edu

These simulations can reveal the stability of the resulting metal complexes, the preferred coordination geometry, and the dynamic behavior of the ligand when bound to a metal. rsc.org For example, simulations could show how the ligand wraps around a metal ion and how the conformational flexibility of the phenylsulfanyl arms influences the accessibility of the metal's active site. mdpi.com Understanding these dynamics is crucial for designing catalysts or functional materials where the ligand-metal interaction is key to performance. emory.edu Studies on related amine-based ligands have shown that both mononuclear and dinuclear metal complexes can be formed, which can have applications in catalysis. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological or chemical activity. For this compound, SAR studies would involve synthesizing and testing a series of derivatives to identify the structural features that are critical for a specific function. mdpi.comelsevierpure.com

SAR investigations on related aromatic amines and sulfides have provided general principles that could be applied to this compound derivatives. nih.govnih.gov For instance, modifying the substituents on the phenyl rings could significantly alter the molecule's electronic properties and, consequently, its activity. frontiersin.org Introducing electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -Cl) can modulate the electron density on the aromatic rings and the central amine, affecting properties like binding affinity to a biological target or catalytic efficiency. nih.govresearchgate.net

The nature and position of these substituents are critical. For example, in a series of bis-benzamides, a nitro group at a specific position was found to be essential for biological activity. mdpi.com Similarly, the steric bulk of the substituents can influence how the molecule fits into a binding pocket or approaches a reactive center. nih.gov

Table 2: Hypothetical SAR for this compound Derivatives (Note: This table illustrates the principles of SAR by showing how hypothetical modifications could influence activity, based on general chemical knowledge and studies of related compounds.)

| Derivative Modification | R Group on Phenyl Ring | Expected Impact on Properties | Rationale |

| 1 | -H (unsubstituted) | Baseline activity | Reference compound. |

| 2 | -Cl (para position) | Increased lipophilicity, potential for halogen bonding. | Electron-withdrawing group alters electronic profile. |

| 3 | -OCH₃ (para position) | Increased electron density on the ring system. | Electron-donating group can enhance binding through hydrogen bonding. |

| 4 | -NO₂ (para position) | Decreased electron density, potential for π-π stacking. | Strong electron-withdrawing group significantly alters electronic properties. |

| 5 | -C(CH₃)₃ (para position) | Increased steric bulk. | May improve selectivity or hinder binding depending on the target site. |

This table is for illustrative purposes to explain SAR principles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comresearchgate.net By developing a robust QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery and development. jocpr.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.netmdpi.com For a compound like this compound, a QSAR study would involve compiling a dataset of structurally related molecules with experimentally determined biological activities. A typical workflow for a QSAR study on this compound and its analogs would involve:

Data Set Selection: A series of compounds with a common structural scaffold related to this compound would be selected, along with their corresponding measured biological activities (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be classified into several categories:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: van der Waals volume, surface area, etc.

Physicochemical Descriptors: LogP (lipophilicity), pKa (acidity/basicity), molar refractivity. nih.gov

Model Development: Statistical methods are then employed to build a mathematical model that correlates the calculated descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms like Artificial Neural Networks (ANNs). researchgate.net

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For this compound, key descriptors in a QSAR model might include those related to its lipophilicity (logP), electronic properties (e.g., HOMO and LUMO energies), and steric parameters, given the presence of two phenyl rings and a central amine group.

Below is a hypothetical data table illustrating the types of descriptors that would be used in a QSAR study of this compound analogs.

| Compound | Biological Activity (IC50, µM) | LogP | Molecular Weight ( g/mol ) | HOMO Energy (eV) |

| Analog 1 | 2.5 | 4.1 | 300.4 | -5.8 |

| Analog 2 | 5.1 | 4.5 | 314.5 | -5.9 |

| Analog 3 | 1.8 | 3.9 | 298.4 | -5.7 |

| Analog 4 | 10.2 | 5.0 | 328.5 | -6.0 |

| Analog 5 | 3.0 | 4.2 | 305.4 | -5.8 |

This is a hypothetical table created for illustrative purposes.

In Silico Approaches for Reactivity and Selectivity Prediction

In silico methods, which are computational approaches to problem-solving, are invaluable for predicting the reactivity and selectivity of molecules like this compound. These predictions can guide synthetic chemists in designing reactions and understanding potential metabolic pathways.

One of the most powerful tools for this purpose is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations can provide insights into:

Electron Distribution: Mapping the electron density can reveal the nucleophilic and electrophilic sites within the molecule. The nitrogen atom of the amine group would be expected to be a primary nucleophilic center.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of the HOMO indicate the site of electrophilic attack, while the LUMO indicates the site of nucleophilic attack.

Reaction Mechanisms: DFT can be used to model the transition states and intermediates of potential reactions involving this compound, allowing for the prediction of the most likely reaction pathways and the selectivity of the reaction.

For instance, in a reaction with an electrophile, the site of reaction on the this compound molecule could be predicted by examining the regions with the highest HOMO density. Conversely, in a reaction with a nucleophile, the LUMO distribution would be indicative of the most susceptible site for attack.

In silico tools like Mirabilis can be used to predict the purge of potentially mutagenic impurities during synthesis, which is a form of reactivity prediction. lhasalimited.org This condition-based approach considers the reactants and reagents present to assess potential reactions. lhasalimited.org

A hypothetical data table summarizing the kind of information that could be generated from in silico reactivity studies on this compound is presented below.

| Computational Method | Parameter | Predicted Value | Interpretation |

| DFT (B3LYP/6-31G) | HOMO Energy | -5.85 eV | Indicates electron-donating ability |

| DFT (B3LYP/6-31G) | LUMO Energy | 0.15 eV | Indicates electron-accepting ability |

| DFT (B3LYP/6-31G*) | HOMO-LUMO Gap | 6.00 eV | Relates to chemical stability |

| Electrostatic Potential | Most Negative Region | Nitrogen Atom | Likely site of electrophilic attack |

This is a hypothetical table created for illustrative purposes.

By leveraging these in silico approaches, researchers can gain a deeper understanding of the chemical behavior of this compound, enabling more efficient and targeted experimental investigations.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies

The synthesis of diarylamines and thioethers has been the focus of extensive research, leading to the development of more efficient, sustainable, and functional-group-tolerant methods. A significant future direction for bis(phenylsulfanyl)amine lies in the application of these modern techniques to its synthesis, moving beyond classical methods to improve yield, reduce waste, and expand structural diversity.

Recent breakthroughs in the synthesis of the broader diarylamine class suggest several promising avenues. Transition-metal-free approaches, such as the desulfinylative Smiles rearrangement, offer a mild route to sterically hindered diarylamines and could be adapted for the synthesis of complex this compound derivatives thieme-connect.com. Another innovative strategy is the use of nitrosonium ions (NO+) to initiate C-H activation and C-N bond formation in electron-rich arenes, providing a complementary method to traditional metal-catalyzed cross-couplings tandfonline.comrsc.org. Furthermore, acceptorless dehydrogenative aromatization using catalysts like gold-palladium nanoparticles presents a green, oxidant-free pathway to diarylamines from substrates such as cyclohexylamines and cyclohexanones nih.gov. The development of copper-catalyzed systems for umpolung Chan-Lam amination, which function under mild conditions without additional ligands, also represents a cost-effective and streamlined approach that could be applied acs.orgresearchgate.net.

Similarly, advances in thioether synthesis could be harnessed. The use of odorless and stable thiol surrogates, such as xanthates, is becoming more common to avoid the volatility and toxicity of traditional thiols, a method that could be highly beneficial for the synthesis of this compound researchgate.net.

| Methodological Trend | Key Features | Potential Application for this compound |

| Transition-Metal-Free C-N Coupling | Avoids precious metal catalysts; often proceeds under mild conditions. thieme-connect.com | Development of more sustainable and cost-effective synthetic routes. |

| Acceptorless Dehydrogenative Aromatization | Uses heterogeneous catalysts; generates H₂ as the only byproduct. nih.gov | Greener synthesis from readily available, non-aromatic precursors. |

| Umpolung Amination | Reverses the polarity of the amine synthon; mild reaction conditions. acs.org | Access to novel derivatives through alternative bond-forming strategies. |

| Thiol-Free Thioether Synthesis | Employs stable and odorless sulfur sources (e.g., xanthates). researchgate.net | Safer and more practical laboratory and industrial-scale production. |

Exploration of Undiscovered Reactivity Modes

The reactivity of this compound is largely uncharted territory, presenting a rich field for future exploration. The compound's hybrid structure—containing a potentially acidic N-H proton, two nucleophilic sulfur atoms, and multiple aromatic rings—suggests a capacity for unique and complex chemical transformations that have yet to be discovered.

Future research could focus on cascade reactions that leverage the multiple reactive sites within the molecule. For instance, a single synthetic operation could trigger a sequence of events, such as an initial N-arylation followed by an intramolecular cyclization involving one of the thioether groups. The potential for the diarylamine moiety to engage in novel ring-opening difunctionalization strategies, as seen in related systems, could lead to highly functionalized linear molecules from a cyclic precursor framework su.sechemrxiv.org.

Another area of interest is the selective activation or functionalization of the thioether groups. While the sulfur atoms are potential sites for oxidation or coordination, their reactivity in the context of the diarylamine scaffold is unknown. Studies could explore selective oxidation to the corresponding sulfoxides or sulfones, creating new molecular frameworks with altered electronic and steric properties. The reactivity of related bis(phenylsulfonyl) compounds, which act as potent Michael acceptors, suggests that oxidized derivatives of this compound could serve as valuable building blocks in organic synthesis arkat-usa.orgnih.gov.

Integration into Multifunctional Catalytic Systems

One of the most promising future directions for this compound is its use as a multifunctional ligand in homogeneous catalysis. The combination of a central secondary amine (N-H) and two flanking thioether (S) donors creates a potential N,S,S-tridentate ligand scaffold. This structure is particularly appealing for designing sophisticated catalysts where the ligand is not merely a spectator but an active participant in the reaction mechanism rsc.org.

The thioether moieties can act as soft donor ligands that coordinate to transition metals nih.gov. The development of thioether-containing ligands for catalysis is a growing field, with applications in a variety of transition-metal-catalyzed reactions thieme-connect.comthieme-connect.com. The nitrogen center of the diarylamine can also be involved in catalysis. It can act as a proton-responsive site, where deprotonation can modulate the electronic properties of the metal center, or it can participate in hydrogen bonding to activate substrates. Ligands that feature this type of "non-innocent" or responsive behavior are at the forefront of modern catalyst design researchgate.net.

Future research will likely involve the synthesis of this compound-metal complexes and the evaluation of their catalytic activity. These systems could be particularly effective in tandem or cascade reactions where, for example, the metal center catalyzes one transformation while the ligand's N-H group facilitates another through proton transfer or hydrogen bonding. The unique N,S,S coordination environment could enable novel reactivity and selectivity in challenging catalytic transformations beilstein-journals.org.

Advanced Computational Design for Targeted Applications

Advanced computational methods, particularly Density Functional Theory (DFT) and molecular dynamics (MD), are indispensable tools for modern chemical research. For a molecule like this compound, where experimental data is limited, these in silico techniques offer a powerful and predictive approach to guide future research efforts.

DFT calculations can be employed to predict the fundamental properties of this compound, including its three-dimensional structure, electronic properties (such as HOMO-LUMO energy levels), and spectroscopic characteristics rsc.orgresearchgate.net. Such studies are crucial for understanding its potential as a ligand or as a reactive species. For example, computational modeling can elucidate the steric and electronic effects of substituents on the phenyl rings, enabling the rational design of derivatives with tailored properties nih.govresearcher.life. This approach has been successfully used to design high-performance diarylamine-based dyes and to understand the mechanisms of copper-catalyzed amination reactions rsc.orgnih.gov.

Molecular dynamics simulations can be used to develop force fields for organosulfur compounds, allowing for the study of their behavior in condensed phases or their interaction with other molecules, such as in porous materials or biological systems rsc.orgresearchgate.netbenthamdirect.com. For catalytic applications, computational studies can model the coordination of this compound to different metal centers, predict the stability of the resulting complexes, and elucidate potential catalytic cycles. This computational pre-screening can save significant experimental time and resources by identifying the most promising candidates for synthesis and testing.

| Computational Technique | Research Goal | Expected Outcome for this compound |

| Density Functional Theory (DFT) | Elucidate electronic structure and reaction mechanisms. rsc.orgnih.gov | Prediction of reactivity, spectroscopic properties, and ligand behavior. |

| Time-Dependent DFT (TD-DFT) | Model excited states and absorption spectra. nih.gov | Design of derivatives for applications in materials science (e.g., dyes, probes). |

| Molecular Dynamics (MD) Simulations | Simulate molecular motion and interactions in solution or solid state. rsc.orgresearchgate.net | Understanding of conformational dynamics and intermolecular interactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model reactions in large systems (e.g., enzymes, complex catalysts). | Investigation of this compound-based catalysts in realistic environments. |

Q & A

Q. Key variables affecting yield :

Basic: How is this compound characterized, and what analytical discrepancies may arise?

Answer:

Primary characterization methods :

Q. Common discrepancies :

- NMR vs. crystallography : Discrepancies in bond angles may arise due to dynamic effects in solution (e.g., rotational barriers around the S–N bond) .

- Mass spectrometry : Isotopic patterns for sulfur (⁴.4% ³⁴S) must be accounted for to avoid misassignment of molecular ion peaks.

Advanced: How do phenylsulfanyl substituents influence the electronic and biological properties of amine derivatives?

Answer:

Electronic effects :

Q. Biological implications :

- Enzyme interactions : Sulfanyl groups can form reversible disulfide bonds with cysteine residues, modulating enzyme activity (e.g., metabolic pathways) .

- Membrane permeability : Increased lipophilicity from phenylsulfanyl groups enhances cellular uptake, as observed in structurally similar compounds .

Advanced: What mechanistic insights explain the role of phenylsulfanyl radicals in this compound reactivity?

Answer:

Phenylsulfanyl radicals (PhS•) participate in:

Q. Experimental validation :

- EPR spectroscopy : Detects PhS• intermediates during reactions.

- Kinetic isotope effects : Deuterated amines show reduced H-abstraction rates, confirming radical-mediated steps .

Data Contradiction: How to resolve conflicting results in this compound’s redox behavior across studies?

Answer:

Observed contradictions :

- Some studies report facile oxidation to sulfoxides, while others note stability under aerobic conditions.

Q. Resolution strategies :

Advanced: What computational methods are used to model this compound’s conformational dynamics?

Answer:

Key methodologies :

Q. Output parameters :

| Parameter | Relevance |

|---|---|

| Torsional energy | Predicts stability of rotational isomers. |

| Solvent-accessible surface area (SASA) | Correlates with solubility and aggregation tendencies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.